Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C₁₁H₁₁ClO₄S It is characterized by a cyclopropane ring attached to a carboxylate group and a phenyl ring substituted with a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the cyclopropane carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorosulfonylation of the Phenyl Ring: The phenyl ring is chlorosulfonylated using chlorosulfonic acid under controlled temperature conditions to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of cyclopropane carboxylic acid and its subsequent esterification.
Controlled Chlorosulfonylation: Using industrial reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Sulfonyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring and carboxylate group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(chlorosulfonyl)cyclopropanecarboxylate: Similar structure but lacks the phenyl ring.
Methyl 1-(3-(sulfonyl)phenyl)cyclopropanecarboxylate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is unique due to the presence of both a chlorosulfonyl group and a cyclopropane ring, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C11H11ClO4S |
---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 1-(3-chlorosulfonylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-10(13)11(5-6-11)8-3-2-4-9(7-8)17(12,14)15/h2-4,7H,5-6H2,1H3 |
InChI Key |
KIFLDYACECZJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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